2-(2,3-Difluorophenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Difluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H12F2N It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)propan-2-amine typically involves the reaction of 2,3-difluorobenzaldehyde with nitroethane to form 2,3-difluorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitro groups to amines.
Substitution: Nucleophilic aromatic substitution can be facilitated by reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while nucleophilic substitution can result in the replacement of fluorine atoms with other substituents.
Scientific Research Applications
2-(2,3-Difluorophenyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways and targets can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Difluorophenyl)propan-2-amine: Similar structure but with fluorine atoms at the 3 and 5 positions.
2-(2,4-Difluorophenyl)propan-2-amine: Fluorine atoms at the 2 and 4 positions.
2-(2,6-Difluorophenyl)propan-2-amine: Fluorine atoms at the 2 and 6 positions.
Uniqueness
2-(2,3-Difluorophenyl)propan-2-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different physical and chemical properties compared to its analogs .
Biological Activity
2-(2,3-Difluorophenyl)propan-2-amine is a fluorinated organic compound that has garnered attention for its potential biological activity. The presence of fluorine atoms in its structure often enhances the compound's lipophilicity and metabolic stability, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H10F2N, with a molecular weight of approximately 173.18 g/mol. The difluorophenyl substituent contributes to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and leading to various biological effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant properties due to its interaction with neurotransmitter systems.
- Anti-anxiety Activity : Similar fluorinated compounds have been explored for their potential as anxiolytics, indicating that this compound may also exhibit such effects.
- Neurological Applications : The structural characteristics suggest potential efficacy in treating various neurological disorders by targeting specific receptors in the central nervous system.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2,5-Difluorophenyl)propan-2-amine | Fluorine at positions 2 and 5 | Notable for anti-anxiety properties |
1-(3,4-Difluorophenyl)propan-2-amine | Fluorine at positions 3 and 4 | Exhibits different binding affinities |
1-(2,6-Difluorophenyl)propan-2-amine | Fluorine at positions 2 and 6 | Distinct pharmacological profiles |
The unique substitution pattern in this compound influences both its chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the importance of high-throughput screening (HTS) in identifying effective inhibitors related to this compound. For instance, research on related fluorinated compounds has shown promising results in inhibiting specific kinases associated with parasitic infections . These findings underscore the potential for developing new therapeutic agents based on the structural framework provided by this compound.
Additionally, structural biology techniques have been employed to elucidate the interactions between fluorinated compounds and their biological targets. This approach aids in optimizing drug design by identifying key pharmacophoric features necessary for effective binding and activity .
Properties
Molecular Formula |
C9H11F2N |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11F2N/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5H,12H2,1-2H3 |
InChI Key |
TWXARICHYPKPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.